molecular formula C33H18O6 B1375534 4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid CAS No. 205383-17-1

4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid

Cat. No. B1375534
CAS RN: 205383-17-1
M. Wt: 510.5 g/mol
InChI Key: NIJMZBWVSRWZFZ-UHFFFAOYSA-N
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Description

“4,4’,4’'-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tribenzoic acid” is a chemical compound with the molecular formula C33H18O6 . It is also known as 4- [2- [3,5-bis [2- (4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid . This compound is used as an expanded benzene tricarboxylate MOF linker to synthesize MOFs with ultra-high porosity .


Molecular Structure Analysis

The molecular structure of this compound consists of three 4-formylphenylethynyl functional groups sitting on the meta positions of a benzene ring . The spatial separation of these cores leads to efficient charge separation and suppressed charge recombination .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 510.49200 . It has a predicted density of 1.48±0.1 g/ml , a predicted boiling point of 827.1±65.0℃ , and a melting point of 352℃ . Its exact mass is 510.11000 .

Future Directions

The compound’s future directions are likely to be in the field of MOF synthesis due to its role as an expanded benzene tricarboxylate MOF linker . MOFs synthesized using this compound could have potential applications in gas adsorption, separations, storage, and more .

Mechanism of Action

Target of Action

It is known that the compound is used as a linker to synthesize metal-organic frameworks (mofs) with ultra-high porosity . MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures.

Mode of Action

The compound, being a linker in MOFs, interacts with metal ions to form a stable, porous structure. The ethyne groups in the compound provide rigidity and planarity, contributing to the stability of the MOFs . The carboxylic acid groups are typically involved in coordination to the metal ions.

Biochemical Pathways

Instead, its role is more related to physical chemistry and materials science, where it contributes to the formation of porous structures that can be used for various applications, such as gas adsorption, separations, and storage .

Result of Action

The primary result of the action of this compound is the formation of MOFs with ultra-high porosity. These MOFs have shown promising applications in gas adsorption, separations, storage, and more .

properties

IUPAC Name

4-[2-[3,5-bis[2-(4-carboxyphenyl)ethynyl]phenyl]ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H18O6/c34-31(35)28-13-7-22(8-14-28)1-4-25-19-26(5-2-23-9-15-29(16-10-23)32(36)37)21-27(20-25)6-3-24-11-17-30(18-12-24)33(38)39/h7-21H,(H,34,35)(H,36,37)(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJMZBWVSRWZFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#CC2=CC(=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C#CC4=CC=C(C=C4)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50736367
Record name 4,4',4''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205383-17-1
Record name 4,4',4''-[Benzene-1,3,5-triyltri(ethyne-2,1-diyl)]tribenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50736367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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